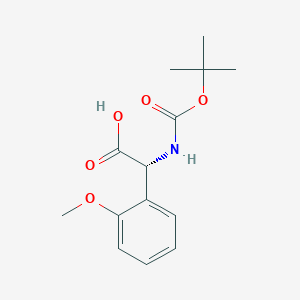

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Vue d'ensemble

Description

®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a chiral compound with the molecular formula C14H19NO5 and a molecular weight of 281.30 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties, which include a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.

Coupling Reaction: The protected amine is then coupled with 2-methoxyphenylacetic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pH, and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of 2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)ethanol.

Substitution: Formation of ®-2-amino-2-(2-methoxyphenyl)acetic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Design and Development

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is utilized as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity or target specificity. For instance, it has been used in the development of inhibitors for histone deacetylases (HDACs), which are crucial in cancer therapy.

Case Study: HDAC Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit selective inhibition of HDAC isoforms, which are implicated in cancer progression. The introduction of aromatic amino acids into the structure has shown to enhance potency significantly, making it a valuable scaffold in the development of anticancer agents .

Synthetic Applications

2.1 Synthesis of Peptides

The compound serves as an important intermediate in peptide synthesis due to its ability to protect amino groups during coupling reactions. The tert-butoxycarbonyl (Boc) group is widely used for this purpose as it can be easily removed under mild acidic conditions.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Removal Conditions | Common Uses |

|---|---|---|---|

| Boc | High | Acidic (TFA) | Amino acids |

| Fmoc | Moderate | Basic (piperidine) | Amino acids |

| Cbz | Low | Hydrogenation | Side chains |

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been evaluated for its biochemical properties, particularly its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that modifications to the methoxy group can lead to enhanced interactions with enzyme active sites.

Case Study: Enzyme Activity Modulation

In a study focusing on enzyme inhibition, derivatives of this compound were synthesized and tested against various targets, revealing promising results in modulating enzyme activity relevant to metabolic disorders .

Mécanisme D'action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methoxyphenyl moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.

2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the methoxy group, affecting its chemical reactivity and biological activity.

2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)acetic acid: The methoxy group is positioned differently, altering its interaction with biological targets.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is unique due to its specific chiral configuration and the presence of both Boc and methoxyphenyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Activité Biologique

(R)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid, commonly referred to as Boc-DL-(2-methoxyphenyl)glycine, is an amino acid derivative with significant potential in pharmaceutical applications. This compound exhibits a variety of biological activities, including anti-inflammatory and anticancer properties. The following sections will explore its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C14H19NO5

- Molecular Weight : 281.30 g/mol

- CAS Number : 1217786-73-6

- Purity : ≥97%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

2. Anticancer Properties

Recent studies have demonstrated that this compound can induce apoptosis in cancer cells. The compound's ability to disrupt cell cycle progression and promote cell death has been linked to its interaction with specific molecular targets involved in cancer proliferation .

Case Study 1: Inhibition of Cancer Cell Growth

A study published in the Journal of Medicinal Chemistry explored the effects of various amino acid derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value in the low micromolar range. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage .

Case Study 2: Mechanistic Insights into Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Administration of this compound resulted in a marked reduction in paw swelling and joint inflammation, accompanied by decreased levels of TNF-alpha and IL-6 cytokines. Histological analysis confirmed reduced synovial hyperplasia and inflammatory cell infiltration .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2R)-2-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-7-5-6-8-10(9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHZKJYHTQGZGS-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647940 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217786-73-6 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.